molecular formula C21H27ClN4O5S2 B12707939 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride CAS No. 76408-55-4

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride

Katalognummer: B12707939
CAS-Nummer: 76408-55-4
Molekulargewicht: 515.0 g/mol
InChI-Schlüssel: GJVARWRYXQHKED-BDQAORGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylazo group, a sulphonyl group, and an acetamidomethyl group attached to an L-cysteinate backbone, making it a versatile molecule for chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride typically involves multiple steps, including the formation of the phenylazo group, sulphonylation, and the attachment of the acetamidomethyl group to the L-cysteinate backbone. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylazo group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The sulphonyl and acetamidomethyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or a diagnostic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the sulphonyl and acetamidomethyl groups can form covalent bonds with target molecules. These interactions can modulate biological activities and influence cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(methyl)-L-cysteinate
  • 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(ethyl)-L-cysteinate
  • 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(propyl)-L-cysteinate

Uniqueness

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is unique due to the presence of the acetamidomethyl group, which can enhance its reactivity and specificity in chemical and biological applications

Eigenschaften

CAS-Nummer

76408-55-4

Molekularformel

C21H27ClN4O5S2

Molekulargewicht

515.0 g/mol

IUPAC-Name

2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C21H26N4O5S2.ClH/c1-16(26)23-15-31-13-20(22)21(27)30-11-12-32(28,29)14-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18;/h2-10,20H,11-15,22H2,1H3,(H,23,26);1H/t20-;/m0./s1

InChI-Schlüssel

GJVARWRYXQHKED-BDQAORGHSA-N

Isomerische SMILES

CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl

Kanonische SMILES

CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.